molecular formula C27H21NO4S B2843147 Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate CAS No. 391867-54-2

Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2843147
CAS No.: 391867-54-2
M. Wt: 455.53
InChI Key: QBJQLQFGTLUIMR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based organic compound characterized by a central thiophene ring substituted at the 3-position with a 4-benzoylbenzamido group and at the 5-position with a phenyl group. The ethyl carboxylate moiety at the 2-position enhances solubility in organic solvents, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 3-[(4-benzoylbenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO4S/c1-2-32-27(31)25-22(17-23(33-25)18-9-5-3-6-10-18)28-26(30)21-15-13-20(14-16-21)24(29)19-11-7-4-8-12-19/h3-17H,2H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJQLQFGTLUIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Benzoylbenzamido Group: This step involves the reaction of the thiophene derivative with benzoyl chloride and an amine to form the benzoylbenzamido group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The benzoylbenzamido group can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate (CAS 113395-53-2)

Molecular Formula: C₂₂H₁₈ClNO₄S Molecular Weight: 427.52 g/mol Substituents:

  • 5-position: Acetyl group
  • 2-position: 2-Chlorobenzamido group
  • 4-position: Phenyl group
  • 3-position: Ethyl carboxylate

Key Differences :

  • The acetyl group at the 5-position introduces a ketone functionality, which may enhance electron-withdrawing effects compared to the benzoyl group in the main compound.

Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate (CAS 730951-36-7)

Molecular Formula: C₁₅H₁₄ClNO₃S Molecular Weight: 323.79 g/mol Substituents:

  • 3-position: 2-Chloroacetamido group
  • 5-position: Phenyl group
  • 2-position: Ethyl carboxylate

Key Differences :

  • The 2-chloroacetamido group at the 3-position is smaller and less aromatic than the 4-benzoylbenzamido group in the main compound, likely reducing steric hindrance and altering solubility.

Comparative Data Table

Property Main Compound CAS 113395-53-2 CAS 730951-36-7
Molecular Formula Not provided C₂₂H₁₈ClNO₄S C₁₅H₁₄ClNO₃S
Molecular Weight (g/mol) Not provided 427.52 323.79
Key Substituents 3-(4-Benzoylbenzamido), 5-phenyl, 2-carboxylate 5-acetyl, 2-(2-chlorobenzamido), 4-phenyl 3-(2-chloroacetamido), 5-phenyl
Electronic Effects Aromatic and electron-withdrawing (benzoyl) Electron-withdrawing (acetyl, chloro) Moderate electron-withdrawing (chloro)
Potential Applications Drug discovery, ligand design Not specified Not specified

Implications of Structural Variations

  • Steric Effects : The 4-benzoylbenzamido group in the main compound introduces significant steric bulk, which may hinder rotational freedom and influence binding affinity in biological targets compared to the smaller chloroacetamido group in CAS 730951-36-7 .
  • Solubility : The ethyl carboxylate group in all three compounds enhances solubility in polar aprotic solvents. However, the acetyl group in CAS 113395-53-2 may further increase polarity.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the thiophene ring (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at ~δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Programs like SHELX refine crystal structures to determine bond angles, torsion angles, and hydrogen-bonding networks .

How can researchers optimize reaction yields during amidation steps?

Q. Advanced

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) or organocatalysts for cross-coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance amide bond formation kinetics but may require strict anhydrous conditions .
  • Real-Time Monitoring : Use TLC or HPLC to track intermediates and adjust stoichiometry dynamically .

How do structural modifications (e.g., sulfonyl vs. benzoyl groups) influence bioactivity?

Q. Advanced

  • Functional Group Impact :
    • Sulfonyl Groups (e.g., morpholinosulfonyl): Enhance solubility and enzyme inhibition via polar interactions with active sites .
    • Benzoyl Groups : Increase lipophilicity, improving membrane permeability but potentially reducing target selectivity .
  • SAR Studies : Compare IC50_{50} values of analogs in enzyme assays (e.g., kinase inhibition) to map pharmacophore requirements .

How to resolve discrepancies in reported biological activity data?

Q. Advanced

  • Purity Assessment : Re-characterize compounds via HPLC (>95% purity) to rule out impurity-driven artifacts .
  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Structural Confirmation : Re-analyze crystallographic data (e.g., using ORTEP) to verify stereochemical assignments .

What computational strategies predict target interactions for this compound?

Q. Advanced

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2 or EGFR kinases) .
  • QSAR Modeling : Correlate electronic parameters (Hammett constants) or steric bulk (Taft indices) with activity data to guide derivatization .
  • Hydrogen-Bond Analysis : Apply graph-set notation (Etter’s rules) to predict supramolecular interactions in co-crystals .

What methodologies elucidate the compound’s mechanism of action?

Q. Advanced

  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive vs. allosteric) .
  • Cellular Imaging : Use fluorescent probes (e.g., FITC-labeled analogs) to track subcellular localization .
  • Proteomics : Conduct pull-down assays with biotinylated derivatives to identify binding partners .

How to address challenges in crystallizing this compound for structural studies?

Q. Advanced

  • Solvent Screening : Test mixed-solvent systems (e.g., DCM/hexane) for slow evaporation .
  • Temperature Gradients : Use gradient cooling (0.5°C/hr) to promote single-crystal growth .
  • Additive Trials : Introduce co-formers (e.g., nicotinamide) to stabilize crystal lattices via co-crystallization .

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